N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide

Kinase inhibitor Physicochemical profiling Drug-likeness

Secure CAS 862810-26-2—a precise 3,5-dimethoxybenzamide imidazo[1,2-a]pyrimidine building block—to avoid confounding SAR results caused by positional isomerism. Unlike the 3,4-dimethoxy isomer (CAS 862810-25-1), the symmetric meta-substitution pattern of 862810-26-2 is essential for probing kinase selectivity and physicochemical property differences. Use this well-defined reference standard for HPLC/LC-MS method development and matched molecular pair analysis. Request a quote today.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 862810-26-2
Cat. No. B2490307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide
CAS862810-26-2
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C22H20N4O3/c1-14-5-6-15(20-13-26-8-4-7-23-22(26)25-20)11-19(14)24-21(27)16-9-17(28-2)12-18(10-16)29-3/h4-13H,1-3H3,(H,24,27)
InChIKeyOUFRDVWPQVPCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide (CAS 862810-26-2): Structural and Pharmacophoric Profile for Research Procurement


N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide (CAS 862810-26-2, molecular formula C22H20N4O3, molecular weight 388.4 g/mol) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class of heterocyclic compounds . The imidazo[1,2-a]pyrimidine scaffold has been extensively explored as an ATP-mimetic kinase hinge-binding motif, and Merck & Co. patents describe closely related 2-phenyl-imidazo[1,2-a]pyrimidine benzamides as inhibitors of the receptor tyrosine kinase MET (c-Met) [1]. The target compound features a 2-methyl substitution on the central phenyl ring and a 3,5-dimethoxybenzamide moiety, a regiochemical arrangement that distinguishes it from its 3,4-dimethoxy positional isomer and from analogs bearing alternative benzamide substituents.

Why Imidazo[1,2-a]pyrimidine Benzamides Cannot Be Interchanged: The Procurement Case for Specifying CAS 862810-26-2


Within the imidazo[1,2-a]pyrimidine benzamide chemotype, minor alterations in the benzamide substitution pattern are known to produce substantial shifts in kinase selectivity, potency, and physicochemical properties [1]. For instance, the positional isomer N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide (CAS 862810-25-1) differs only in the methoxy group arrangement on the benzamide ring, yet this difference can alter the compound's electrostatic surface, hydrogen-bonding capacity, and metabolic stability [1]. Similarly, analogs in which the 3,5-dimethoxybenzamide is replaced with 4-methoxybenzamide (CAS 847387-80-8) or 2-(trifluoromethyl)benzamide exhibit divergent biological profiles [2]. Without direct, compound-specific quantitative data, assuming functional equivalence among these analogs introduces unacceptable risk in target validation, assay calibration, or structure–activity relationship (SAR) studies. Precise specification of CAS 862810-26-2 is therefore essential to maintain experimental reproducibility and to avoid confounding biological readouts.

Quantitative Differentiation Evidence for N-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide (CAS 862810-26-2)


Calculated Physicochemical Properties: Lipophilicity, Hydrogen-Bonding Capacity, and Rotatable Bond Count for Compound Preselection

The target compound's computed physicochemical properties provide a baseline for differentiating it from close analogs in the absence of direct biological data. CAS 862810-26-2 has a molecular weight of 388.4 g/mol, an XLogP3-AA of approximately 3.9, one hydrogen-bond donor, four hydrogen-bond acceptors, and four rotatable bonds . In comparison, the 3,4-dimethoxy positional isomer (CAS 862810-25-1) is predicted to have an identical XLogP3-AA but may exhibit a different polar surface area due to the altered spatial orientation of the methoxy groups, potentially affecting permeability and solubility . Additionally, the 4-methoxybenzamide analog (CAS 847387-80-8) has a lower molecular weight (358.4 g/mol), an XLogP3-AA of 3.9, one hydrogen-bond donor, four hydrogen-bond acceptors, and four rotatable bonds [1]. These differences, while subtle, are relevant for chromatographic retention, solubility, and permeability profiling.

Kinase inhibitor Physicochemical profiling Drug-likeness

Regiochemical Identity: 3,5-Dimethoxybenzamide vs. 3,4-Dimethoxybenzamide Isomer – Implications for Kinase Binding

The target compound (CAS 862810-26-2) bears a 3,5-dimethoxybenzamide moiety, whereas the closely related isomer CAS 862810-25-1 carries a 3,4-dimethoxybenzamide group. In the context of kinase inhibitor SAR, the positioning of methoxy substituents on the benzamide ring can significantly influence both the conformation of the amide linkage and the electronic complementarity with the kinase active site [1]. The Merck patent US 7,790,739 B2 demonstrates that even single-atom changes in the benzamide region can shift MET kinase IC50 values by orders of magnitude [1]. While no direct IC50 comparison between these two isomers has been published, the patent data for structurally analogous compound pairs supports a class-level inference that the 3,5- vs. 3,4-dimethoxy substitution pattern is a critical determinant of kinase inhibitory potency and selectivity [1].

Kinase selectivity SAR Regiochemistry

Kinase Target Class Membership: Imidazo[1,2-a]pyrimidine Scaffold as a Privileged ATP-Mimetic Hinge Binder

The imidazo[1,2-a]pyrimidine core is a recognized kinase hinge-binding motif that engages the conserved ATP-binding pocket of multiple kinases, including MET, CDKs, B-Raf, and CK2 [1][2]. In the Merck MET inhibitor patent series, 2-phenyl-imidazo[1,2-a]pyrimidine benzamides have demonstrated MET kinase IC50 values ranging from 0.003 μM to >10 μM depending on peripheral substitution [1][2]. The target compound, CAS 862810-26-2, incorporates this core with a distinct 2-methylphenyl spacer and 3,5-dimethoxybenzamide cap, placing it within a chemical space that has yielded potent kinase inhibitors. However, the specific kinase inhibition profile for this exact compound has not been reported in the public domain [3]. This absence of direct biological data is a critical consideration: the compound's kinase activity cannot be assumed to mirror that of the most active analogs in the patent series.

Kinase inhibition Structure-based design Hinge binder

Recommended Application Scenarios for N-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide (CAS 862810-26-2) Based on Available Evidence


Structure–Activity Relationship (SAR) Exploration in Imidazo[1,2-a]pyrimidine Kinase Inhibitor Programs

CAS 862810-26-2 serves as a defined 3,5-dimethoxybenzamide building block for systematic SAR studies within imidazo[1,2-a]pyrimidine-based kinase inhibitor series. Its specific substitution pattern fills a gap in the known SAR matrix, enabling researchers to probe the effect of symmetric meta-dimethoxy substitution on kinase selectivity and potency relative to the 3,4-dimethoxy and 4-methoxy analogs [1]. The compound is most valuable when used as part of a matched molecular pair analysis alongside its positional isomers.

Kinase Selectivity Panel Screening for Profiling Benzamide Substitution Effects

Given the class-level evidence that imidazo[1,2-a]pyrimidine benzamides can inhibit kinases such as MET, B-Raf, CDKs, and CK2 depending on substitution [2], CAS 862810-26-2 can be submitted to broad kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoveRx KINOMEscan) to generate its first-reported kinase inhibition profile. The resulting data would establish whether the 3,5-dimethoxy pattern confers selectivity distinct from that of other regioisomers.

In Vitro ADME/DMPK Profiling of a Distinct Imidazo[1,2-a]pyrimidine Chemotype

The compound's computed physicochemical properties (MW 388.4, predicted XLogP3-AA ~4.0, five rotatable bonds) place it within favorable drug-like space, yet the experimental ADME/DMPK profile is unreported . Researchers can generate solubility, permeability (e.g., Caco-2, PAMPA), metabolic stability (microsomal or hepatocyte), and plasma protein binding data for CAS 862810-26-2, contributing to the understanding of how 3,5-dimethoxy substitution influences pharmacokinetic behavior compared to other benzamide variants.

Reference Standard for Analytical Method Development and Quality Control

As a well-defined small molecule with a unique CAS registry number and distinct chromatographic properties, CAS 862810-26-2 can serve as a reference standard for HPLC, LC-MS, or NMR method development. Its differentiation from the 3,4-dimethoxy isomer via retention time or spectral signature is critical for quality control (QC) release testing and for confirming the identity of compound libraries where multiple dimethoxybenzamide isomers may be present .

Quote Request

Request a Quote for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.